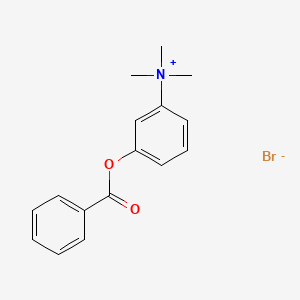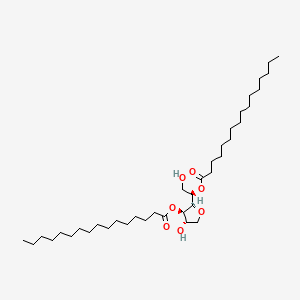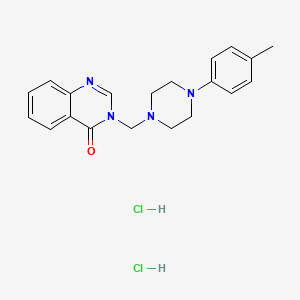
Cyclopropanecarboxylic acid, 2-((methyl(2-phenylethyl)amino)methyl)-1-phenyl-, ethyl ester, hydrochloride, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 2-((methyl(2-phenylethyl)amino)methyl)-1-phenyl-, ethyl ester, hydrochloride, cis- is a complex organic compound with a unique structure. It is characterized by the presence of a cyclopropane ring, a phenyl group, and an ethyl ester moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2-((methyl(2-phenylethyl)amino)methyl)-1-phenyl-, ethyl ester, hydrochloride, cis- typically involves multiple steps. One common approach is the reaction of cyclopropanecarboxylic acid with an appropriate amine, followed by esterification and hydrochloride salt formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanecarboxylic acid, 2-((methyl(2-phenylethyl)amino)methyl)-1-phenyl-, ethyl ester, hydrochloride, cis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
Cyclopropanecarboxylic acid, 2-((methyl(2-phenylethyl)amino)methyl)-1-phenyl-, ethyl ester, hydrochloride, cis- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Cyclopropanecarboxylic acid, 2-((methyl(2-phenylethyl)amino)methyl)-1-phenyl-, ethyl ester, hydrochloride, cis- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropanecarboxylic acid, 2-methylene-, methyl ester
- Cyclopropanecarboxylic acid, trans-2-phenyl-, 4-methyl-2-pentyl ester
- Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester
Uniqueness
Cyclopropanecarboxylic acid, 2-((methyl(2-phenylethyl)amino)methyl)-1-phenyl-, ethyl ester, hydrochloride, cis- is unique due to its specific structural features, including the cyclopropane ring and the combination of phenyl and ethyl ester groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Propriétés
Numéro CAS |
85467-54-5 |
|---|---|
Formule moléculaire |
C22H28ClNO2 |
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
[(1S,2R)-2-ethoxycarbonyl-2-phenylcyclopropyl]methyl-methyl-(2-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C22H27NO2.ClH/c1-3-25-21(24)22(19-12-8-5-9-13-19)16-20(22)17-23(2)15-14-18-10-6-4-7-11-18;/h4-13,20H,3,14-17H2,1-2H3;1H/t20-,22+;/m1./s1 |
Clé InChI |
OVGABYAKJODJRE-LBPAWUGGSA-N |
SMILES isomérique |
CCOC(=O)[C@@]1(C[C@@H]1C[NH+](C)CCC2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
SMILES canonique |
CCOC(=O)C1(CC1C[NH+](C)CCC2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


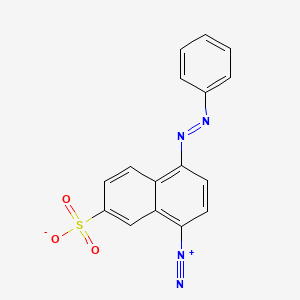
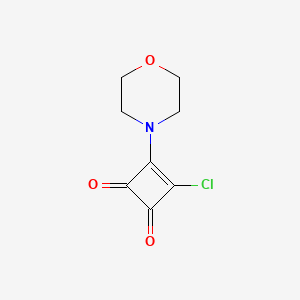
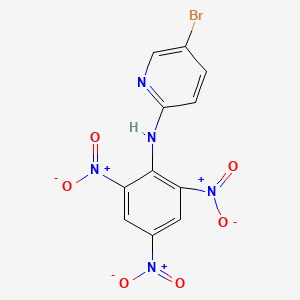
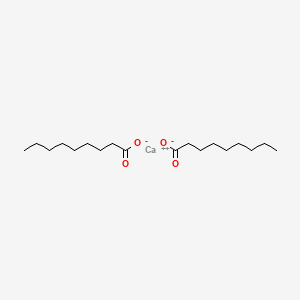

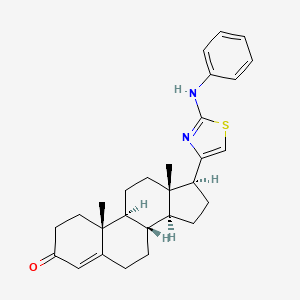
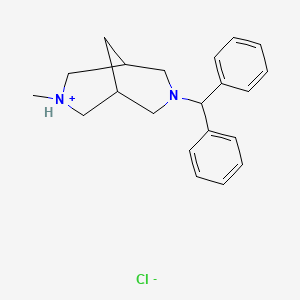
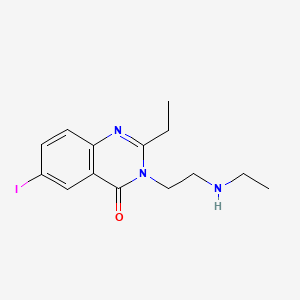
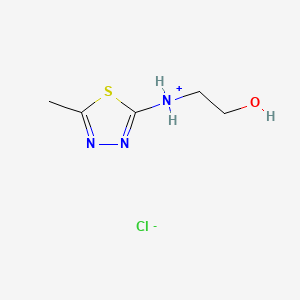

![2'-Amino-6'-(diethylamino)-3'-methoxyspiro[isobenzofuran-1[3H],9'-[9H]xanthene]-3-one](/img/structure/B13772595.png)
